molecular formula C17H16N2O2 B6631620 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide

Numéro de catalogue B6631620
Poids moléculaire: 280.32 g/mol
Clé InChI: LCZJOEJCDOMDEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide, also known as ODQ, is a chemical compound that has gained significant attention in the field of scientific research. ODQ has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.

Mécanisme D'action

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide inhibits sGC by binding to the heme group of the enzyme, preventing the conversion of GTP to cGMP. This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to be a reversible inhibitor of sGC, with a half-maximal inhibitory concentration (IC50) of approximately 15 nM.
Biochemical and Physiological Effects:
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. Inhibition of sGC by 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide leads to a decrease in cGMP levels, which can affect various signaling pathways. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to inhibit vasodilation in various tissues, including the heart, lungs, and kidneys. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has also been shown to inhibit platelet aggregation, which can have implications for thrombosis and hemostasis.

Avantages Et Limitations Des Expériences En Laboratoire

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity for sGC. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been extensively studied in vitro and in vivo, and its effects on sGC are well-characterized. However, 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has several limitations, including its potential for off-target effects and its reversible inhibition of sGC. These limitations should be taken into account when designing experiments using 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide.

Orientations Futures

There are several future directions for research on 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide. One potential area of study is the development of more potent and selective sGC inhibitors. Another area of study is the investigation of the role of sGC in various physiological processes, including cardiovascular and neurological diseases. Additionally, the potential for 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide as a therapeutic agent in various diseases should be explored further.

Méthodes De Synthèse

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide can be synthesized through the reaction of 2-nitrophenylacetic acid with 2-aminobenzophenone in the presence of reducing agents such as iron powder or zinc dust. The reaction yields a mixture of diastereomers, which can be separated through column chromatography or recrystallization. The resulting compound has a white crystalline appearance and a melting point of 160-162°C.

Applications De Recherche Scientifique

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been widely used in scientific research as a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). sGC plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.

Propriétés

IUPAC Name

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16(18-14-7-2-1-3-8-14)12-19-11-10-13-6-4-5-9-15(13)17(19)21/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZJOEJCDOMDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.